N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Vorbereitungsmethoden
The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction is carried out under mild conditions using appropriate catalysts and solvents to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as N-acylethanolamine acid amidase, which plays a role in various physiological processes . By inhibiting these enzymes, the compound can modulate biological pathways and exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(6-Fluoro-1,3-benzothiazol-2-yl)formamide: Known for its antimicrobial properties.
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: Used in the development of new pharmaceuticals.
1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: Studied for their antifungal and cytotoxic activities.
These compounds share similar structural motifs but differ in their specific applications and biological activities, highlighting the versatility and potential of benzothiazole derivatives in various fields.
Eigenschaften
Molekularformel |
C18H12FN3O3S |
---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H12FN3O3S/c1-22-12-5-3-2-4-10(12)15(23)14(17(22)25)16(24)21-18-20-11-7-6-9(19)8-13(11)26-18/h2-8,23H,1H3,(H,20,21,24) |
InChI-Schlüssel |
WVFDUXPGVBZCFR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.